molecular formula C9H13N3O B13707489 1-(3-Amino-2-methylphenyl)-3-methylurea

1-(3-Amino-2-methylphenyl)-3-methylurea

Cat. No.: B13707489
M. Wt: 179.22 g/mol
InChI Key: GRFDFVDIJHBEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-methylphenyl)-3-methylurea: is an organic compound with a molecular formula of C9H13N3O It is a derivative of urea, where the urea moiety is substituted with a 3-amino-2-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methylphenyl)-3-methylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-amino-2-methylbenzoic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-methylphenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 1-(3-Amino-2-methylphenyl)-3-methylurea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylphenyl)-3-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Amino-2-methylbenzyl)-4-(2-thienyl)ethoxy-2(1H)-pyridinone
  • 3-Amino-2-methylphenylboronic acid
  • 3-Amino-2-methylbenzyl alcohol

Comparison: 1-(3-Amino-2-methylphenyl)-3-methylurea is unique due to its specific substitution pattern on the urea moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the urea group may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets. Additionally, the methyl group on the urea moiety may influence its solubility and stability.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-(3-amino-2-methylphenyl)-3-methylurea

InChI

InChI=1S/C9H13N3O/c1-6-7(10)4-3-5-8(6)12-9(13)11-2/h3-5H,10H2,1-2H3,(H2,11,12,13)

InChI Key

GRFDFVDIJHBEML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.